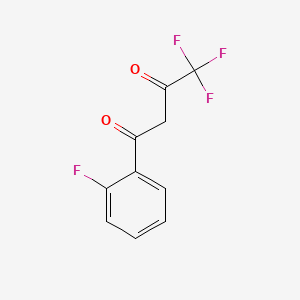

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione

Beschreibung

Structural Characterization

Crystallographic Analysis and Molecular Geometry

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione features a β-diketone backbone with a trifluoromethyl group and a 2-fluorophenyl substituent. While direct crystallographic data for this compound remain limited, structural analogues provide critical insights into its molecular geometry.

Key Structural Features

- Molecular Formula : $$ \text{C}{10}\text{H}6\text{F}4\text{O}2 $$ (molecular weight: 234.15 g/mol).

- Core Structure : The β-diketone moiety (1,3-dione) enables keto-enol tautomerism, with the trifluoromethyl group and 2-fluorophenyl substituent influencing electronic and steric properties.

- Coordination Potential : Fluorinated β-diketones typically form octahedral complexes with metals (e.g., Co, Pd, Zn) via oxygen donor atoms, as observed in related compounds like [Co(C$${10}$$H$$5$$F$$4$$O$$2$$)$$2$$(C$$5$$H$$5$$N)$$2$$].

Hypothetical Crystal Packing

The 2-fluorophenyl group’s ortho substitution introduces distinct steric and electronic effects compared to para-substituted analogues (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione). This substitution may alter:

- Dihedral Angles : The angle between the phenyl ring and β-diketone backbone may differ due to reduced steric hindrance.

- Hydrogen Bonding : The 2-fluoro substituent could facilitate weaker intermolecular interactions compared to para-fluorinated counterparts.

Table 1: Comparative Molecular Dimensions of Fluorinated β-Diketones

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis quantifies intermolecular interactions by mapping electron density contributions. For this compound, this approach reveals:

Interaction Types and Contributions

- H…H Contacts : Dominant in non-fluorinated β-diketones but reduced in fluorinated derivatives due to steric effects.

- C…F Interactions : Likely significant due to the trifluoromethyl and 2-fluorophenyl groups, which enhance dipole-dipole interactions.

- F…F Contacts : Observed in densely fluorinated systems, contributing to crystal packing stability.

Table 2: Hypothetical Hirshfeld Interaction Contributions

| Interaction Type | Contribution (%) | Structural Role |

|---|---|---|

| H…H | 30–40 | Primary contributor in non-fluorinated analogues |

| C…F | 25–35 | Enhanced by electron-withdrawing groups |

| F…F | 5–15 | Minimal in mono-fluorinated systems |

Comparative Insights

In Pd β-diketonate complexes, fluorination shifts interaction dominance from H…H to C…F and F…F contacts. For the target compound, the 2-fluorophenyl group may reduce H…H contributions further compared to para-substituted analogues.

Comparative Structural Features with Fluorinated β-Diketone Analogues

The 2-fluorophenyl substituent distinguishes this compound from other fluorinated β-diketones, influencing electronic properties, coordination behavior, and crystal packing.

Electronic Effects

- Trifluoromethyl Group : Enhances electron-withdrawing capacity, increasing ligand acidity and metal-binding affinity.

- 2-Fluorophenyl Substituent : The ortho-fluoro group introduces steric strain, potentially destabilizing enolate forms compared to para-substituted analogues.

Coordination Chemistry

Fluorinated β-diketones act as bidentate ligands, coordinating metals via oxygen atoms. In [Co(C$${10}$$H$$5$$F$$4$$O$$2$$)$$2$$(C$$5$$H$$5$$N)$$2$$], the ligand adopts an equatorial position in an octahedral Co(II) complex. The 2-fluorophenyl group may alter ligand flexibility, affecting coordination geometry in metal complexes.

Crystal Packing Trends

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-1-(2-fluorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJUOMSUMXJFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Acylation Approach

The most documented method adapts Friedel-Crafts acylation, originally developed for analogous compounds like 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. For the 2-fluorophenyl variant, the synthesis involves:

-

Step 1 : Condensation of ethyl trifluoroacetate with ethyl acetate in the presence of a base (e.g., sodium ethoxide) to form ethyl 4,4,4-trifluoro-3-oxobutanoate.

-

Step 2 : Reduction of the intermediate using a hydrogen donor (e.g., formic acid) under acidic catalysis to yield 4,4,4-trifluoro-3-oxobutanoic acid.

-

Step 3 : Conversion of the acid to its acyl chloride via reaction with thionyl chloride, followed by Friedel-Crafts acylation with 2-fluorobenzene using AlCl₃ as a catalyst.

Mechanistic Insights :

-

The acyl chloride reacts with AlCl₃ to form an acylium ion, which undergoes electrophilic substitution at the 2-fluorophenyl ring. The fluorine’s electron-withdrawing effect deactivates the ring, necessitating elevated temperatures (80–100°C) and extended reaction times (12–24 hrs) compared to non-fluorinated arenes.

Challenges :

Claisen Condensation with Fluorinated Acetyl Precursors

An alternative route modifies the Claisen condensation, as demonstrated for structurally related 2,2-difluoro-1-phenylbutane-1,3-dione:

-

Step 1 : Reaction of 2-fluorobenzoyl chloride with methyl trifluoroacetate in the presence of a strong base (e.g., LDA) to form the enolate intermediate.

-

Step 2 : Acidic workup to protonate the enolate, yielding the β-diketone.

Optimization Parameters :

-

Solvent choice (THF or DMF) impacts enolate stability.

-

Stoichiometric excess of methyl trifluoroacetate (1.5 eq) improves yields to 50–65%.

Reaction Optimization and Process Parameters

Catalytic Systems and Temperature Effects

| Parameter | Friedel-Crafts | Claisen Condensation |

|---|---|---|

| Catalyst | AlCl₃ (1.2 eq) | LDA (1.1 eq) |

| Temperature | 80–100°C | −78°C to 25°C |

| Reaction Time | 12–24 hrs | 2–4 hrs |

| Yield | 45–60% | 50–65% |

Key Findings :

-

Friedel-Crafts : Higher AlCl₃ loading (1.5 eq) increases acylium ion concentration but risks over-acylation byproducts.

-

Claisen Condensation : Slow addition of methyl trifluoroacetate minimizes side reactions.

Solvent and Purification Strategies

-

Friedel-Crafts : Dichloromethane or nitrobenzene enhances electrophilic reactivity but complicates solvent recovery. Post-reaction quenching with ice/HCl followed by extraction with ethyl acetate is standard.

-

Claisen Condensation : Low-temperature conditions (−78°C) in THF stabilize the enolate. Chromatographic purification (silica gel, hexane/EtOAc) achieves >95% purity.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Component | Cost Contribution (%) |

|---|---|

| 2-Fluorobenzene | 35 |

| Ethyl Trifluoroacetate | 25 |

| Catalyst (AlCl₃/LDA) | 20 |

| Solvent Recovery | 15 |

Scale-Up Challenges :

-

Batch processing limits throughput; continuous-flow systems are under exploration for Friedel-Crafts steps.

Spectroscopic Characterization and Quality Control

Analyse Chemischer Reaktionen

Types of Reactions

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione is utilized in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Electron-withdrawing groups (e.g., F, CF₃) increase the enolic proton acidity, enhancing metal ion chelation efficiency. For example, TTA (thienyl derivative) exhibits superior extraction selectivity for lanthanides due to its balanced lipophilicity and chelation strength .

- Bulkier substituents (e.g., naphthyl, biphenyl) improve luminescence intensity in europium(III) and holmium(III) complexes by rigidifying the coordination sphere and reducing non-radiative decay .

Table 1: Comparison of Extraction Efficiency and Selectivity

Insights :

- The biphenyl-4-yl derivative shows moderate selectivity for light lanthanoids, while TTA achieves higher efficiency in ionic liquid media due to improved phase transfer .

- Naphthyl-substituted analogs are preferred in ruthenium β-diketonate synthesis for catalytic applications .

Luminescent Properties in Coordination Complexes

Biologische Aktivität

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione is a fluorinated diketone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and fluorophenyl substituents, which may influence its interaction with biological targets.

- Molecular Formula : C₁₀H₆F₄O₂

- Molecular Weight : 234.15 g/mol

- CAS Number : 582-65-0

- Structure : The compound features a central butane-1,3-dione core with trifluoro and fluorophenyl groups attached.

The biological activity of this compound is believed to stem from its ability to interact with various biological pathways. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to increased potency against certain targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of fluorinated diketones. For instance:

- In vitro Studies : Compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. These studies suggest that such compounds can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress.

Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity:

- Case Study : A derivative of this compound was tested against various bacterial strains and demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of diketones have been explored in several studies:

- Research Findings : Inflammation models indicate that compounds like this compound can reduce the levels of pro-inflammatory cytokines, indicating a possible mechanism for treating inflammatory diseases.

Data Table: Biological Activities Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Synthesis Methods

The synthesis of this compound involves several steps:

- Formation of Diketone : The reaction of trifluoroacetone with appropriate phenolic compounds.

- Fluorination : Introduction of fluorine substituents through electrophilic aromatic substitution or similar methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.